molecular formula C19H26INO B13767713 (2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide CAS No. 64048-47-1

(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide

Katalognummer: B13767713
CAS-Nummer: 64048-47-1
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: LRWBJGZHGVHLEN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is a chemical compound with the molecular formula C19H26INO. It is known for its unique structure, which includes a diethyl-methyl-azanium group attached to a phenylphenoxyethyl moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-(2-phenylphenoxy)ethyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is unique due to its specific phenylphenoxyethyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

64048-47-1

Molekularformel

C19H26INO

Molekulargewicht

411.3 g/mol

IUPAC-Name

diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium;iodide

InChI

InChI=1S/C19H26NO.HI/c1-4-20(3,5-2)15-16-21-19-14-10-9-13-18(19)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

LRWBJGZHGVHLEN-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.